COF-S2 (Thieno[3,2-b]thiophene-2,5-dicarbaldehyde-Based COF) Exhibits 4.3× Higher Hg2+ Adsorption Capacity than COF-S1 (Thiophene Analog)
In a direct head-to-head comparison of two covalent organic frameworks (COFs) constructed via Schiff base reaction with tetrakis(4-aminophenyl)-ethane, the COF synthesized from Thieno[3,2-b]thiophene-2,5-dicarbaldehyde (TT) — designated COF-S2 — demonstrated a dramatically superior Hg2+ adsorption capacity compared to its analog built from 2,5-thiophenedicarboxaldehyde (TDA) — designated COF-S1 . The TT-derived COF-S2 exhibited a Hg2+ adsorption capacity of 834 mg/g, while the TDA-derived COF-S1 showed a capacity of only 194 mg/g, representing a 4.3-fold increase . This enhancement is attributed to the higher N/S heteroatom content in the COF-S2 framework, which provides more active binding sites for Hg2+ chelation .
| Evidence Dimension | Hg2+ adsorption capacity |
|---|---|
| Target Compound Data | 834 mg/g |
| Comparator Or Baseline | COF-S1 (2,5-thiophenedicarboxaldehyde-based COF): 194 mg/g |
| Quantified Difference | 4.3× higher (834 vs. 194 mg/g) |
| Conditions | Adsorption experiments with COF materials synthesized from respective dialdehydes; Hg2+ removal from aqueous solution. |
Why This Matters
This data establishes Thieno[3,2-b]thiophene-2,5-dicarbaldehyde as the essential monomer for fabricating COFs with high-capacity Hg2+ removal, a property unattainable with the simpler monothiophene analog.
